ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a piperazine moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, the introduction of the piperazine moiety, and the functionalization of the carboxylate and carbamoyl groups. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The goal is to produce the compound at a scale suitable for its intended applications while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups or modify existing ones.
Scientific Research Applications
ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can be compared to other similar compounds, such as:
ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE: Similar structure but with a propyl group instead of a methyl group on the piperazine moiety.
N-[(2R,4aR,12aR)-5-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-6-OXO-2,3,4,4a,5,6,12,12a-OCTAHYDROPYRANO[2,3-C][1,5]BENZOXAZOCIN-8-YL]TETRAHYDRO-2H-PYRAN-4-CARBOXAMIDE: Contains a different core structure but shares the piperazine and carbamoyl functional groups.
These comparisons highlight the unique aspects of this compound, such as its specific functional groups and the arrangement of atoms within the molecule.
Properties
IUPAC Name |
ethyl 5-carbamoyl-4-methyl-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-4-24-16(23)12-10(2)13(14(17)22)25-15(12)18-11(21)9-20-7-5-19(3)6-8-20/h4-9H2,1-3H3,(H2,17,22)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMLSBUAPGBNFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CN2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.